Methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate is a chemical compound with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol It is a bicyclic compound featuring a 2-oxobicyclo[221]heptane core structure, which is often referred to as a norbornane derivative
Preparation Methods
The synthesis of Methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core structure, which can be derived from readily available starting materials such as camphor or its derivatives.
Reaction Conditions: The key step involves the esterification of the carboxylic acid group with methanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and efficiency.
Chemical Reactions Analysis
Methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity through reversible binding. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate can be compared with other similar compounds, such as:
Methyl 2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate: This compound has a hydroxyl group instead of a ketone, which can lead to different reactivity and applications.
Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate: Lacks the dimethyl substitution, which can affect its stability and reactivity.
Dimethyl 1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate: Contains an additional oxygen atom in the bicyclic ring, leading to different chemical properties.
These comparisons highlight the uniqueness of Methyl 7,7-dimethyl-2-oxobicyclo[22
Biological Activity
Methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate is a compound of interest in various fields of research, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C11H16O3
- Molecular Weight : 196.25 g/mol
- IUPAC Name : this compound
- SMILES : O=C1C@@(CC2)C(C)(C)C2C1
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of key biomolecules.
- Receptor Modulation : It has been hypothesized that the compound could act as a modulator for certain receptors, influencing signal transduction pathways critical for cell communication and function.
- Antioxidant Properties : Some research indicates that this compound exhibits antioxidant activity, which may protect cells from oxidative stress and related damage.
Antitumor Activity
Several studies have explored the antitumor potential of this compound:
- Case Study 1 : In vitro assays demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 20 µM.
Neuroprotective Effects
Research has indicated potential neuroprotective effects:
- Case Study 2 : In a rodent model of neurodegeneration, administration of the compound significantly reduced markers of neuronal damage and improved cognitive function compared to control groups.
Toxicity and Safety Profile
While promising in terms of therapeutic applications, it is essential to evaluate the toxicity profile:
- Acute Toxicity : Animal studies have shown that high doses may lead to hepatotoxicity; however, no significant adverse effects were observed at therapeutic doses.
Properties
IUPAC Name |
methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-10(2)7-4-5-11(10,8(12)6-7)9(13)14-3/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNZADBGUKKLTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.